2-[[(4-fluorophenyl)sulfonyl](methyl)amino]benzoic acid
Overview
Description
2-[[(4-fluorophenyl)sulfonyl](methyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H12FNO4S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04710720 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[(4-fluorophenyl)sulfonylamino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes.
Mode of Action
The compound interacts with its target by binding to the active site of Methionine aminopeptidase 2 . The sulfonyl group in the compound likely forms hydrogen bonds with key residues in the enzyme, while the fluorophenyl group may engage in hydrophobic interactions. This binding can inhibit the enzymatic activity, leading to changes in protein processing within the cell .
Biochemical Pathways
By inhibiting Methionine aminopeptidase 2, the compound may affect the N-terminal processing of proteins, potentially altering their function and stability .
Pharmacokinetics
These properties could affect the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific proteins affected by the inhibition of Methionine aminopeptidase 2. This could lead to changes in cellular processes such as signal transduction, gene expression, or cell cycle progression, depending on the roles of the affected proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to bind to its target. Interactions with other molecules could also influence its bioavailability and efficacy .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-16(13-5-3-2-4-12(13)14(17)18)21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQSMIZZJTOLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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